Home > Products > Screening Compounds P16677 > Ecliptasaponin A
Ecliptasaponin A -

Ecliptasaponin A

Catalog Number: EVT-8189392
CAS Number:
Molecular Formula: C36H58O9
Molecular Weight: 634.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Ecliptasaponin A falls under the category of natural products, specifically triterpenoid saponins. Triterpenoids are a class of chemical compounds composed of three terpenes, which are hydrocarbons that form the basis for many natural products. This compound is notable for its potential therapeutic applications in various diseases, particularly those involving fibrosis and inflammation .

Synthesis Analysis

Extraction Methods

The primary method for obtaining Ecliptasaponin A is through solvent extraction from Eclipta prostrata. The extraction process typically involves:

  • Solvent Selection: Common solvents include methanol or ethanol.
  • Crude Extract Preparation: Plant material is dried and powdered before being subjected to solvent extraction.
  • Purification: The crude extract undergoes purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Ecliptasaponin A with high purity levels .

Industrial Production

In industrial settings, large-scale extraction processes are employed:

  1. Drying and powdering the plant material.
  2. Performing solvent extraction to obtain the extract.
  3. Concentrating and purifying the extract using advanced chromatographic methods to ensure the desired purity and yield.
Molecular Structure Analysis

Ecliptasaponin A's molecular structure features a complex arrangement typical of triterpenoids, including multiple hydroxyl groups and glycosidic linkages. The structure can be analyzed using techniques such as:

  • Nuclear Magnetic Resonance (NMR): Provides insight into the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry (MS): Useful for determining molecular weight and structure confirmation.

The presence of various functional groups contributes to its biological activity, including interactions with cellular components involved in signaling pathways .

Chemical Reactions Analysis

Ecliptasaponin A participates in several chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen, often facilitated by oxidizing agents like hydrogen peroxide.
  • Reduction: Characterized by the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
  • Substitution: Involves replacing one functional group with another, often utilizing halogens under controlled conditions.

Reaction Conditions

  • Oxidation: Conducted under acidic or basic conditions using hydrogen peroxide.
  • Reduction: Performed under mild conditions with sodium borohydride.
  • Substitution: Carried out at controlled temperatures and pressures with halogen reagents.

These reactions can lead to the formation of various derivatives that may exhibit altered biological activities .

Mechanism of Action

Ecliptasaponin A exerts its biological effects through several mechanisms:

  • Target Interaction: It primarily targets extracellular matrix components in renal cells, particularly in conditions like renal fibrosis. It inhibits the expression of proteins involved in extracellular matrix production, notably matrix metalloproteinase 13 (MMP13) and transforming growth factor-beta1 (TGFβ1) signaling pathways .
  • Cellular Effects: In vitro studies show that Ecliptasaponin A reduces collagen fiber deposition and ECM protein expression in human kidney cells exposed to fibrotic stimuli .
  • Apoptosis Induction: It has been reported to induce apoptosis in cancer cells through the activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ecliptasaponin A typically appears as a white to off-white powder.
  • Solubility: Soluble in polar organic solvents like methanol and ethanol but poorly soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with oxidizing agents, reducing agents, and halogens as described in the chemical reactions section.
Applications

Ecliptasaponin A has several promising applications in scientific research and potential therapeutic contexts:

  • Renal Disease Treatment: Demonstrated efficacy in attenuating renal fibrosis by regulating ECM components, making it a candidate for treating chronic kidney diseases .
  • Cancer Research: Its ability to induce apoptosis in cancer cells suggests potential applications in oncology as a therapeutic agent against various tumors .
  • Anti-inflammatory Applications: Exhibits anti-inflammatory properties that could be beneficial in treating inflammatory diseases such as osteoarthritis by inhibiting key inflammatory mediators .
Introduction to Ecliptasaponin A in Ethnopharmacological Context

Historical Use of Eclipta prostrata in Traditional Medicine Systems

Eclipta prostrata (L.) L. (synonym: Eclipta alba), commonly known as false daisy or Bhringraj, occupies a prominent position in diverse traditional medicinal systems across its native distribution in tropical and subtropical Asia, Africa, and the Americas. For over three millennia, healers have utilized various parts of this plant—aerial parts, leaves, roots—to address a wide spectrum of ailments, establishing a rich ethnopharmacological legacy preceding modern scientific investigation [6] [8] [10]. Its significance is deeply embedded in foundational medical traditions.

Within Ayurveda, the traditional medical system of India, Eclipta prostrata holds the Sanskrit name "Kesharaja" (King of Hair), signifying its paramount reputation in treating alopecia (hair loss), premature greying, and scalp disorders. Practitioners commonly formulated the fresh leaf juice or processed oils infused with the plant (Bhringraj oil) for topical application to nourish hair follicles and stimulate growth [8] [10]. Beyond dermatology, Ayurvedic texts document its internal use for liver disorders (jaundice, hepatitis, liver enlargement), gastrointestinal complaints (dysentery, constipation, indigestion), and respiratory conditions like asthma [6] [10].

Traditional Chinese Medicine (TCM) classifies Eclipta prostrata (known as Han Lian Cao) as a Yin-nourishing herb with a sweet and sour flavour and a cold property. TCM practitioners primarily employed it to tonify the Liver and Kidney meridians. Key applications centered on cooling the blood to control hemorrhagic conditions (epistaxis, hematuria, menorrhagia, bloody stools), treating dizziness and tinnitus attributed to Liver-Kidney Yin deficiency, alleviating lower back and knee weakness, and managing infectious hepatitis and jaundice [1] [6] [9]. Its perceived ability to "harmonize the heart and kidney, activate blood, and resolve stasis" hints at potential cardiovascular benefits later explored scientifically [1].

Ethnomedicinal practices extend globally. Indigenous groups in South America applied the plant to treat snakebites and scorpion stings [10] [22]. Communities in Nepal and Bangladesh used it extensively for jaundice management, wound healing, skin infections (dermatitis, pimples), and gastrointestinal distress [7] [10] [24]. These widespread traditional uses, particularly for inflammatory conditions, liver ailments, and circulatory issues, provided the initial impetus for phytochemical exploration to identify the bioactive constituents responsible, leading to the isolation of Ecliptasaponin A and related compounds.

Table 1: Traditional Uses of Eclipta prostrata Across Different Medicinal Systems

Medicinal System/RegionCommon Name(s)Primary Traditional Uses
Ayurveda (India)Bhringraj, KesharajaHair loss, premature greying, liver disorders (jaundice, hepatitis), gastrointestinal issues, respiratory ailments (asthma), skin diseases
Traditional Chinese MedicineHan Lian CaoHemorrhagic conditions (nosebleeds, blood in urine/stool), liver disorders (hepatitis, jaundice), dizziness, tinnitus, lower back/knee weakness, Yin deficiency
Nepal/BangladeshBhringraj, Bhumiraj, Nash jharJaundice, wound healing, skin infections (dermatitis, pimples), diarrhea, dysentery, fever
South AmericaYerba de TagoSnakebite, scorpion stings
MyanmarNot specifiedWound healing, hair growth promotion
PakistanNot specifiedSkin conditions, allergies

Phytochemical Isolation and Identification of Ecliptasaponin A

The therapeutic potential of Eclipta prostrata is intrinsically linked to its complex phytochemical profile, characterized by diverse classes of bioactive molecules, including coumestans (e.g., wedelolactone), flavonoids (e.g., luteolin), alkaloids, thiophenes, and triterpenoid saponins. Ecliptasaponin A (ESA) is identified as a major pentacyclic triterpenoid saponin within this matrix, contributing significantly to the plant's observed biological activities [1] [3] [5].

The isolation of ESA typically begins with solvent extraction of dried aerial parts or whole Eclipta prostrata plant material. Common solvents include methanol, ethanol, or hydroalcoholic mixtures (e.g., 30-70% ethanol-water), chosen for their efficiency in extracting polar to moderately polar saponins [9]. Subsequent purification employs chromatographic techniques to separate ESA from co-extracted compounds. Initial fractionation often involves liquid-liquid partitioning (e.g., using solvents like petroleum ether, ethyl acetate, butanol, water) based on differential solubility. The butanol fraction frequently contains the saponins of interest [9] [10]. Final purification and isolation of ESA are achieved using advanced chromatography:

  • Column Chromatography (CC): Silica gel column chromatography remains a workhorse, using gradient elution with mixtures like chloroform-methanol-water to separate complex saponin mixtures [9].
  • High-Performance Liquid Chromatography (HPLC): Semi-preparative or preparative reversed-phase HPLC (RP-HPLC) is crucial for obtaining high-purity ESA. Optimization of mobile phase (often acetonitrile-water or methanol-water gradients with modifiers like formic or acetic acid) and column selection (C18 stationary phases) allows for the resolution of structurally similar saponins [9].
  • Vacuum Liquid Chromatography (VLC): Used as an intermediate step for fraction simplification before HPLC [9].

Structural elucidation of the isolated ESA relies heavily on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Comprehensive 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR analyses provide detailed information on the aglycone structure, the nature and number of sugar units, and their linkage points. The characteristic signals confirm the oleanane-type triterpenoid aglycone (3β,16β-dihydroxy-olean-12-en-28-oic acid) glycosylated at the C-3 position [2] [4] [9].
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or electrospray ionization mass spectrometry (ESI-MS) determines the exact molecular mass and formula (e.g., confirmed as C~36~H~58~O~9~ for ecliptasaponin D, a close analogue; ESA shares the core aglycone) [4] [9]. Tandem MS (MS/MS) helps confirm sugar sequences.
  • Infrared Spectroscopy (IR): Identifies key functional groups like hydroxyl, carbonyl (carboxyl), and glycosidic linkages [9].

Modern techniques like Surface Plasmon Resonance (SPR) and Molecular Docking further characterize ESA's bioactivity by demonstrating its direct molecular interactions with specific protein targets. SPR analysis quantitatively measured the binding affinity (K~D~) of ESA to High Mobility Group Box 1 (HMGB1), a key inflammatory mediator, confirming a direct physical interaction [1] [3]. Molecular docking simulations provided a structural rationale for this interaction, modelling how ESA binds within specific domains of the HMGB1 protein, thereby inhibiting its pro-inflammatory signalling function [1] [3].

Table 2: Key Techniques for Isolation and Characterization of Ecliptasaponin A

Technique CategorySpecific TechniqueApplication in ESA Study
ExtractionMaceration/Soxhlet with Methanol/Ethanol/Hydroalcoholic solventsInitial extraction of crude saponins from plant material.
FractionationSolvent Partitioning (e.g., n-BuOH fraction)Enrichment of saponins from crude extract.
PurificationSilica Gel Column ChromatographyInitial separation of saponin mixtures using gradient elution.
Vacuum Liquid Chromatography (VLC)Intermediate fractionation step.
Preparative Reversed-Phase HPLC (RP-HPLC)Final high-resolution purification to isolate pure ESA.
Structural Elucidation1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC)Determination of aglycone structure, sugar types, linkage positions, anomeric configuration.
High-Resolution Mass Spectrometry (HRMS)Confirmation of molecular formula and mass.
Infrared Spectroscopy (IR)Identification of key functional groups (e.g., OH, C=O, glycosidic bonds).
Interaction StudiesSurface Plasmon Resonance (SPR)Quantification of binding affinity (K~D~) between ESA and target proteins (e.g., HMGB1).
Molecular Docking SimulationsModelling the 3D interaction and binding mode of ESA with target protein domains.

Ethnopharmacological Significance in Treating Chronic Diseases

The traditional applications of Eclipta prostrata in managing conditions like liver disease, persistent inflammation, and circulatory problems find a compelling scientific correlate in the demonstrated biological activities of its constituent, Ecliptasaponin A. Modern pharmacological investigations reveal that ESA exerts potent effects on pathways central to the pathogenesis of several chronic diseases, validating and mechanistically explaining aspects of its historical use.

A primary focus has been ESA's cardioprotective effects, particularly relevant given the traditional claims of "activating blood and resolving stasis." Research demonstrates that ESA significantly protects the heart against acute ischemia-induced myocardial injury (a model mimicking acute myocardial infarction). In mouse models of acute myocardial infarction induced by left anterior descending coronary artery ligation, administration of ESA (0.5, 1.25, and 2.5 mg/kg) resulted in a dose-dependent reduction in myocardial infarct size, decreased cardiomyocyte apoptosis, reduced inflammatory cell infiltration, and improved cardiac function parameters (ejection fraction, fractional shortening) [1] [3]. Mechanistically, transcriptomic analysis (RNA-seq) and protein validation (Western blot, immunofluorescence) revealed that ESA exerts these benefits primarily by suppressing the HMGB1/TLR4/NF-κB signaling pathway. ESA directly binds to HMGB1 (confirmed via SPR and docking), preventing its interaction with Toll-like receptor 4 (TLR4). This inhibits the downstream activation of NF-κB, a master regulator of inflammation, leading to reduced expression and release of pro-inflammatory cytokines such as Interleukin 1 beta (IL-1β), Interleukin 6 (IL-6), and Tumor Necrosis Factor alpha (TNF-α) in ischemic cardiac tissue [1] [3]. This potent anti-inflammatory activity within the heart tissue is a key contributor to its cardioprotective efficacy.

Furthermore, ESA exhibits significant anticancer potential, aligning with ethnomedicinal uses of the whole plant for various growths and tumors. Studies on non-small cell lung cancer (NSCLC) cell lines (H460, H1975) show that ESA inhibits cell proliferation in a dose- and time-dependent manner and impairs colony formation in soft agar assays. In vivo, ESA treatment reduced tumor burden and weight in xenograft mouse models without significant body weight loss, indicating tolerability [5] [9]. ESA induces cancer cell death through dual mechanisms: apoptosis activation (evidenced by caspase-3, -8, -9 cleavage, cell shrinkage, condensed nuclei) and autophagy induction (increased LC3-II conversion, autophagosome formation, altered Beclin-1 and p62 expression). Crucially, autophagy inhibitors (3-methyladenine, chloroquine) reduced ESA-induced apoptosis, indicating autophagy contributes to the cell death mechanism in this context. Mechanistically, ESA activates the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) pathway. Inhibitors of ASK1 (GS-4997) or JNK (SP600125) significantly attenuated ESA-induced apoptosis, autophagy, and associated signaling events, confirming the critical role of this pathway [5]. This multi-faceted induction of programmed cell death highlights its potential as an anticancer agent.

The hepatoprotective reputation of Eclipta prostrata is also partially attributable to saponins like ESA, although direct evidence specifically for ESA in liver disease models is less extensive in the provided literature compared to cardiac and cancer research. However, the strong association of the HMGB1/TLR4/NF-κB pathway with liver injury (e.g., in drug-induced liver injury, viral hepatitis, fibrosis) and the demonstrated efficacy of ESA in inhibiting this pathway in other contexts [1] [3] suggest a plausible mechanistic basis for its traditional use in liver disorders like jaundice and hepatitis. The plant extracts rich in triterpenoid saponins have shown protective effects against various hepatotoxins [6] [10]. ESA's potential role warrants further specific investigation in hepatic models.

Table 3: Mechanisms of Ecliptasaponin A Action Against Chronic Disease Pathogenesis

Chronic Disease AreaKey Pharmacological EffectMechanism of ActionSupporting Evidence
Cardiovascular (e.g., Acute Myocardial Infarction)Cardioprotection: Reduced infarct size, improved cardiac functionInhibition of HMGB1/TLR4/NF-κB pathway: Direct binding to HMGB1 → Suppressed TLR4 activation → Reduced NF-κB nuclear translocation → Decreased pro-inflammatory cytokine (IL-1β, IL-6, TNF-α) production. Reduced cardiomyocyte apoptosis.In vivo mouse AMI model [1] [3]; RNA-Seq, WB, IF, SPR, Docking [1] [3]
Cancer (e.g., Non-Small Cell Lung Cancer)Antiproliferation, Induction of Cancer Cell DeathActivation of ASK1/JNK pathway → Induction of both Apoptosis (Caspase activation) and Autophagic Cell Death. Autophagy contributes to apoptotic death.In vitro NSCLC cell lines (H460, H1975) [5]; In vivo xenograft [5]; Pharmacological inhibitors (ASK1i, JNKi, Autophagy inhibitors) [5]
Inflammatory ConditionsPotent Anti-inflammatory ActionBroad suppression of pro-inflammatory mediators via HMGB1/TLR4/NF-κB inhibition (as above). Potential modulation of other immune pathways.Reduced cytokine levels in AMI model [1] [3]; Efficacy in pulmonary fibrosis and osteoarthritis models (plant extracts/related compounds) [1] [5]
Liver Disease (Potential)Hepatoprotection (inferred)Plausible inhibition of HMGB1/TLR4/NF-κB pathway in liver cells, reducing inflammation and cell death associated with liver injury. Antioxidant effects may contribute.Based on pathway relevance to liver injury and efficacy of plant extracts [6] [10]; Specific ESA studies needed.

Properties

Product Name

Ecliptasaponin A

IUPAC Name

(4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C36H58O9

Molecular Weight

634.8 g/mol

InChI

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20-,21-,22?,23-,24-,25+,26-,27+,28-,29+,33+,34-,35-,36-/m1/s1

InChI Key

WYDPEADEZMZKNM-SMJDYCQISA-N

SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.